molecular formula C17H27NO2 B1656533 4-[6-(3-Methylphenoxy)hexyl]morpholine CAS No. 5316-06-3

4-[6-(3-Methylphenoxy)hexyl]morpholine

Cat. No.: B1656533
CAS No.: 5316-06-3
M. Wt: 277.4 g/mol
InChI Key: MYCVJEWAYSDCMD-UHFFFAOYSA-N
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Description

4-[6-(3-Methylphenoxy)hexyl]morpholine is a synthetic organic compound featuring a morpholine ring attached to a hexyl chain terminated by a 3-methylphenoxy group. This structure combines the polar morpholine moiety with a lipophilic aromatic group, enabling diverse interactions in chemical and biological systems. The 3-methylphenoxy group likely enhances steric effects and lipophilicity compared to para-substituted derivatives, influencing solubility and target binding .

Properties

CAS No.

5316-06-3

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

4-[6-(3-methylphenoxy)hexyl]morpholine

InChI

InChI=1S/C17H27NO2/c1-16-7-6-8-17(15-16)20-12-5-3-2-4-9-18-10-13-19-14-11-18/h6-8,15H,2-5,9-14H2,1H3

InChI Key

MYCVJEWAYSDCMD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCCCCCCN2CCOCC2

Canonical SMILES

CC1=CC(=CC=C1)OCCCCCCN2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds highlight key variations in substituents, chain length, and functional groups:

Compound Name Structural Differences vs. Target Compound Key Properties
4-[6-(4-Methoxyphenoxy)hexyl]morpholine Para-methoxy vs. 3-methylphenoxy substituent Higher solubility due to methoxy group; enhanced receptor binding affinity .
4-[3-(4-Methoxyphenoxy)propyl]morpholine Shorter propyl chain vs. hexyl chain Reduced lipophilicity; lower membrane permeability but retained antimicrobial activity .
4-(4-Bromophenethyl)morpholine Bromophenethyl group vs. methylphenoxyhexyl chain Enhanced reactivity due to bromine; distinct binding in halogen-bonding contexts .
2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline Aniline core vs. morpholine; trifluoromethyl substituent Increased metabolic stability; divergent applications in agrochemicals .

Physicochemical Properties

  • Solubility: The 3-methylphenoxy group may reduce aqueous solubility relative to para-methoxy analogs (e.g., 4-[6-(4-methoxyphenoxy)hexyl]morpholine) due to steric hindrance and lack of polar methoxy oxygen .
  • Stability : Methyl groups generally enhance stability against oxidative degradation compared to halogenated derivatives (e.g., bromine or fluorine-containing morpholines) .

Unique Advantages and Limitations

  • The hexyl chain provides conformational flexibility for target engagement .
  • Limitations: Lower solubility compared to methoxy derivatives may necessitate formulation adjustments . Limited evidence on specific biological targets requires further mechanistic studies .

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